Cyclo[18]carbon
Description
Historical Context and Discovery Milestones
The quest to synthesize and characterize cyclocarbon spans over five decades of scientific endeavor, beginning with early theoretical predictions and culminating in experimental realization in 2019. The journey toward understanding this unique carbon allotrope began in the early 1970s when theoretical chemists first proposed the existence of stable carbon rings composed entirely of carbon atoms. These early computational studies suggested that certain ring sizes might exhibit sufficient stability for experimental isolation, with cyclocarbon emerging as a particularly promising candidate due to its predicted aromatic properties.
Throughout the 1980s and 1990s, mass spectrometry experiments provided tantalizing evidence for the transient existence of carbon cluster ions, including those with eighteen carbon atoms. However, these gas-phase species proved too reactive for structural characterization or isolation in condensed phases. The development of sophisticated theoretical methods during this period allowed researchers to predict the geometric and electronic properties of cyclocarbon with increasing accuracy, setting the stage for future experimental breakthroughs.
The first major milestone in cyclocarbon research occurred in 2019 when a collaborative effort between teams at International Business Machines Corporation and the University of Oxford successfully synthesized and characterized the molecule in solid state. This achievement was accomplished through atom manipulation techniques on a sodium chloride bilayer at five kelvin, where carbon monoxide molecules were systematically eliminated from a cyclocarbon oxide precursor molecule containing twenty-four carbon and six oxygen atoms. The breakthrough represented not only the first successful synthesis of cyclocarbon but also demonstrated the viability of atom manipulation as a synthetic tool for creating novel carbon allotropes.
Subsequent years witnessed rapid advancement in cyclocarbon research, with multiple synthetic pathways being developed and refined. In 2020, researchers demonstrated an alternative synthesis route involving the debromination of a brominated precursor molecule, achieving significantly higher yields compared to the original decarbonylation method. This debromination approach yielded cyclocarbon in sixty-four percent efficiency, representing a five-fold improvement over previous methods. The development of multiple synthetic pathways not only increased the accessibility of cyclocarbon for research purposes but also provided insights into the fundamental chemical processes governing its formation and stability.
Fundamental Structural Characteristics
Cyclocarbon exhibits a distinctive molecular architecture that sets it apart from other carbon allotropes and establishes it as a unique member of the carbon family. The molecule consists of eighteen carbon atoms arranged in a perfectly circular ring, with each carbon atom adopting sp-hybridization to form a continuous chain of alternating single and triple bonds. This polyynic structure creates a bond length alternation pattern that distinguishes cyclocarbon from hypothetical cumulenic structures featuring uniform double bonds throughout the ring.
Detailed structural analysis through high-resolution atomic force microscopy has revealed precise geometric parameters for cyclocarbon. The molecule exhibits a bond length alternation with shorter carbon-carbon triple bonds measuring approximately 1.20 angstroms and longer single bonds measuring approximately 1.36 angstroms. This alternating pattern creates a molecular geometry with nine-fold symmetry, reflecting the underlying electronic structure that favors localized triple bonds over delocalized π-electron systems.
The electronic structure of cyclocarbon presents fascinating characteristics that contribute to its unique properties and potential applications. Computational studies have demonstrated that the molecule possesses two distinct π-electron systems: one lying within the molecular plane and another positioned perpendicular to the ring. Each of these systems contains eighteen π-electrons, satisfying Hückel's rule for aromaticity and conferring double aromatic character to the molecule. This double aromaticity represents a rare electronic configuration that enhances the molecule's stability relative to non-aromatic carbon chains.
The strain energy of cyclocarbon has been calculated to be seventy-two kilocalories per mole, making it the smallest cyclocarbon predicted to exhibit reasonable stability. This relatively moderate strain energy reflects a balance between the inherent ring strain associated with eighteen-membered carbon rings and the stabilizing effects of aromaticity and bond length optimization. Comparative studies with other cyclocarbons have shown that cyclocarbon occupies a unique position in terms of stability, being significantly more stable than smaller carbon rings while maintaining synthetic accessibility.
| Structural Parameter | Value | Method |
|---|---|---|
| Number of Carbon Atoms | 18 | Experimental |
| Ring Symmetry | Nine-fold (D₉ₕ) | Atomic Force Microscopy |
| Short Bond Length | 1.20 Å | Computational/Experimental |
| Long Bond Length | 1.36 Å | Computational/Experimental |
| Strain Energy | 72 kcal/mol | Computational |
| π-Electron Count (per system) | 18 | Theoretical Analysis |
Mechanical properties investigations have revealed that cyclocarbon exhibits remarkable elasticity characteristics that distinguish it from conventional carbon materials. The molecule demonstrates an exceptionally low Young's modulus of 0.11 terapascals, which is one order of magnitude smaller than other carbon allotropes, indicating extraordinary flexibility under mechanical stress. This ultra-elastic behavior, combined with a specific tensile stiffness of 7.0 × 10⁶ newton-meters per kilogram, suggests potential applications as a molecular spring or elastic component in nanomechanical systems.
Role in Carbon Allotrope Research
Cyclocarbon occupies a pivotal position in carbon allotrope research, serving as both a fundamental building block for understanding carbon chemistry and a platform for developing new materials with unprecedented properties. The successful synthesis and characterization of this molecule has validated decades of theoretical predictions while opening new research directions in sp-hybridized carbon chemistry. Unlike established carbon allotropes such as graphene, carbon nanotubes, and fullerenes, which are based on sp²-hybridized carbon atoms, cyclocarbon represents the first stable molecular carbon allotrope composed entirely of sp-hybridized carbon atoms.
The significance of cyclocarbon extends beyond its individual properties to its potential role as a synthetic precursor for other carbon allotropes and carbon-rich materials. Experimental observations have demonstrated that cyclocarbon molecules can undergo covalent coupling reactions when subjected to atom manipulation techniques, suggesting pathways for constructing larger carbon structures through controlled molecular assembly. This coupling capability positions cyclocarbon as a potential building block for synthesizing novel carbon materials with tailored properties and architectures.
Research into cyclocarbon has also catalyzed broader investigations into the cyclocarbon family, leading to the synthesis and characterization of other ring-sized carbon allotropes. Studies have successfully extended the cyclocarbon series to include ten and fourteen-membered rings, each exhibiting distinct structural and electronic properties. These achievements have established a new class of carbon materials with tunable properties based on ring size, opening possibilities for designing carbon allotropes with specific electronic, mechanical, or optical characteristics.
The electronic properties of cyclocarbon have attracted significant attention for potential applications in molecular electronics and semiconductor technology. Theoretical studies suggest that the molecule exhibits semiconducting behavior with a well-defined band gap, making it a candidate for molecular electronic devices. The ability to modify the electronic properties through chemical functionalization or mechanical deformation provides additional opportunities for developing cyclocarbon-based electronic components with tailored characteristics.
Recent computational investigations have explored the reactivity patterns of cyclocarbon with various chemical species, revealing both its inherent instability and potential for controlled chemical modification. These studies have shown that while cyclocarbon readily reacts with atmospheric oxygen and other reactive species, its reactivity can be controlled through appropriate chemical environments or surface stabilization. Understanding these reactivity patterns is crucial for developing practical applications and for designing synthetic strategies for related carbon allotropes.
| Research Application | Property Investigated | Key Finding |
|---|---|---|
| Molecular Electronics | Semiconductor Behavior | Well-defined band gap |
| Mechanical Systems | Elastic Properties | Ultra-low Young's modulus (0.11 TPa) |
| Materials Synthesis | Coupling Reactions | Covalent bond formation under atom manipulation |
| Theoretical Chemistry | Aromaticity | Double aromatic character with 36 π-electrons |
| Catalysis Research | Surface Interactions | Minimal adsorption energy on sodium chloride |
The impact of cyclocarbon research extends to fundamental questions about carbon bonding and molecular stability. The molecule serves as an ideal model system for studying the interplay between ring strain, aromaticity, and bond length alternation in homoatomic carbon systems. These investigations have provided insights into the factors governing stability in carbon clusters and have informed theoretical models for predicting the properties of other potential carbon allotropes.
Properties
Molecular Formula |
C18 |
|---|---|
Molecular Weight |
216.2 g/mol |
IUPAC Name |
cyclooctadecanonayne |
InChI |
InChI=1S/C18/c1-2-4-6-8-10-12-14-16-18-17-15-13-11-9-7-5-3-1 |
InChI Key |
GPWDPLKISXZVIE-UHFFFAOYSA-N |
Canonical SMILES |
C1#CC#CC#CC#CC#CC#CC#CC#CC#C1 |
Synonyms |
18C radioisotope C-18 radioisotope Carbon-18 |
Origin of Product |
United States |
Scientific Research Applications
Chemical Properties and Structure
Cyclocarbon has been characterized as a highly reactive molecule with distinctive electronic properties. Its structure allows it to act as an electron acceptor, similar to fullerene C60, making it a candidate for various electronic applications. The synthesis of cyclocarbon has been achieved through advanced techniques, revealing its polyynic structure that contributes to its reactivity and potential functionalities .
Applications in Electronics
2.1 Electron Acceptors
Cyclocarbon exhibits strong electron-accepting properties, making it suitable for use in organic photovoltaics and photodetectors. Its ability to form charge-separated states upon interaction with electron donors enhances its performance in these applications. Computational studies have demonstrated that cyclocarbon's internal reorganization energy is larger than that of C60, allowing for more favorable electron transfer reactions under certain conditions .
2.2 Sensors for Chemical Warfare Agents
Research has indicated that cyclocarbon can be utilized as a sensing material for detecting chemical warfare agents. Its high reactivity and ability to form complexes with various molecules make it a promising candidate for developing sensitive detection systems .
Energy Storage Applications
3.1 Supercapacitors and Batteries
The unique structural characteristics of cyclocarbon can enhance the performance of supercapacitors and batteries. Its high surface area and conductivity allow for efficient charge storage and transfer, which is critical for energy storage devices. Studies suggest that incorporating cyclocarbon into electrode materials could significantly improve their electrochemical performance .
3.2 Hydrogen Storage
Cyclocarbon's ability to form stable complexes with hydrogen suggests potential applications in hydrogen storage technologies. The molecular structure may facilitate the adsorption and release of hydrogen gas, contributing to advancements in clean energy solutions .
Environmental Remediation
Cyclocarbon has shown promise in environmental applications, particularly in the remediation of pollutants. Its high reactivity allows it to interact with various environmental contaminants, potentially leading to their degradation or transformation into less harmful substances. Research is ongoing to explore its effectiveness in removing heavy metals and organic pollutants from water sources .
Case Studies and Research Findings
Preparation Methods
Debromination of C₁₈Br₆
The debromination of C₁₈Br₆ on a sodium chloride (NaCl) bilayer deposited on a Cu(111) substrate at 5 K is the most efficient method for synthesizing cyclocarbon, achieving a yield of 64% . This process involves the following steps:
-
Precursor Deposition : C₁₈Br₆ molecules are sublimated onto a NaCl/Cu(111) surface under UHV conditions.
-
Atomic Manipulation : A scanning tunneling microscopy (STM) tip applies a bias voltage (−2.0 to +3.0 V) to induce debromination. The electric field generated by the tip weakens C–Br bonds by populating antibonding orbitals, facilitating Br₂ elimination.
-
Imaging Validation : High-resolution atomic force microscopy (AFM) confirms the formation of C₁₈, with simulated images matching polyynic structures (alternating single and triple bonds).
Critical Parameters :
Decarbonylation of C₁₈(CO)₆
The decarbonylation of C₁₈(CO)₆, while less efficient (yield <15%), offers insights into carbonyl elimination mechanisms:
-
Precursor Adsorption : C₁₈(CO)₆ is deposited on NaCl/Cu(111) at 5 K.
-
Voltage-Induced Reaction : A +3 V bias applied via STM removes CO ligands sequentially.
-
Challenges : Higher activation barriers (~2.3 eV) and reverse reactions limit yield compared to C₁₈Br₆.
Mechanistic Insights into Precursor Decomposition
Role of Electric Fields and Electron Doping
The application of an electric field (1–3 V/Å) reduces activation barriers by polarizing C–Br and C–CO bonds. For C₁₈Br₆, electron tunneling from the STM tip generates anion-radicals ([C₁₈Br₆]⁻), where the added electron occupies antibonding orbitals, elongating C–Br bonds and promoting dissociation. In contrast, C₁₈(CO)₆ exhibits weaker field sensitivity due to the covalent nature of C–CO bonds.
Activation Barriers and Reaction Pathways
Nudged elastic band (NEB) calculations reveal distinct pathways:
| Precursor | Neutral Barrier (eV) | Anion-Radical Barrier (eV) |
|---|---|---|
| C₁₈Br₆ | 2.3 | 1.1 |
| C₁₈(CO)₆ | 2.4 | 2.0 |
Table 1: Activation barriers for debromination and decarbonylation.
The lower barrier for [C₁₈Br₆]⁻ arises from antibonding orbital population, whereas [C₁₈(CO)₆]⁻ retains higher stability due to resonance stabilization of CO groups.
Structural Characterization and Validation
AFM/STM imaging and density functional theory (DFT) simulations have resolved debates about C₁₈’s structure:
| Model | Bond Alternation | Agreement with Experiment |
|---|---|---|
| D₁₈ₕ Cumulene | None | Poor |
| D₉ₕ Polyyne | Single/Triple | Good |
| C₉ₕ Polyyne | Single/Triple | Good |
Table 2: Structural models of cyclocarbon.
Cumulenic structures (continuous double bonds) were excluded due to poor agreement with experimental images. Polyynic structures, however, match the observed bond-length alternation (1.20 Å for triple bonds, 1.36 Å for single bonds).
Comparative Analysis of Precursor Efficacy
| Parameter | C₁₈Br₆ | C₁₈(CO)₆ |
|---|---|---|
| Yield | 64% | <15% |
| Barrier (eV) | 1.1 (anionic) | 2.0 (anionic) |
| Sensitivity | Electron doping | Electric field |
| Byproduct | Br₂ | CO |
Table 3: Comparison of precursors.
C₁₈Br₆’s superiority stems from its responsiveness to electron doping, which selectively weakens C–Br bonds. In contrast, C₁₈(CO)₆ requires higher energies for decarbonylation, leading to competing side reactions .
Q & A
Q. What experimental techniques enabled the first successful synthesis and structural confirmation of cyclo[18]carbon?
this compound was synthesized via tip-induced decarbonylation of a cyclocarbon oxide (C₉O₆) precursor on a NaCl substrate under ultrahigh vacuum. Atomic force microscopy (AFM) with CO-functionalized tips provided sub-ångström resolution to image the alternating single-triple bond structure (polyynic form). This method allowed direct visualization of intermediates and final products, resolving decades of ambiguity about its bonding configuration . Key characterization steps included monitoring decarbonylation intermediates (e.g., C₂₀O₄) and comparing simulated vs. experimental AFM images to validate the structure .
Q. How does the bonding structure of this compound influence its stability and reactivity?
The polyynic structure (alternating single and triple bonds) confers unique electronic delocalization and aromaticity. Computational studies reveal that bond-length alternation (BLA) stabilizes the ring via partial π-electron conjugation, reducing strain compared to a cumulenic structure (uniform double bonds). However, the high reactivity of this compound arises from strained sp-hybridized carbons, leading to coalescence into fullerenes or graphene under ambient conditions. Stabilization strategies, such as substrate interactions or encapsulation, are critical for experimental handling .
Advanced Research Questions
Q. What methodological challenges arise in computational studies of this compound's electronic structure, and how are they addressed?
Density functional theory (DFT) predictions of this compound's structure are highly sensitive to the choice of exchange-correlation functional. Hybrid functionals with >50% Hartree-Fock (HF) exchange (e.g., B3LYP, ωB97XD) correctly predict the polyynic structure, while lower HF% functionals favor cumulenic or mixed configurations. This discrepancy underscores the need for benchmarked methods and dispersion corrections to account for weak van der Waals interactions in supramolecular systems . Cluster models and periodic boundary conditions are employed to study interactions with substrates like graphene, revealing charge transfer and stacking-dependent electronic coupling .
Q. How can this compound's mechanical properties inform the design of nanomechanical systems?
First-principles calculations show this compound exhibits ultralow Young’s modulus (0.11 TPa) and high specific stiffness (9.95 × 10⁸ N·m/kg) under radial strain, making it a candidate for molecular bearings or O-rings. Uniaxial stretching induces a semiconductor transition (bandgap modulation), while radial expansion preserves insulating behavior. Strain-energy profiles derived from bond-angle and bond-length variations provide predictive models for tuning mechanical responses in nanodevices .
Q. What strategies resolve contradictions in experimental vs. theoretical data on this compound’s aromaticity?
Aromaticity assessments rely on nucleus-independent chemical shift (NICS) calculations and electron localization function (ELF) analysis. Despite conflicting initial reports, consensus indicates antiaromaticity due to 4n π-electrons (n = 4), with partial delocalization mitigating instability. Discrepancies arise from basis-set sensitivity in DFT; using augmented basis sets (e.g., aug-cc-pVTZ) and multireference methods (CASSCF) improves accuracy .
Q. How do substrate interactions affect this compound’s electronic transport properties?
When adsorbed on graphene, this compound induces a doping effect via charge transfer (0.12 e⁻ per carbon), altering Fermi-level alignment. Transport simulations reveal negative differential conductance (NDC) and spin-polarized currents in junction configurations, attributed to quantum interference effects. Substrate choice (e.g., hexagonal boron nitride vs. graphene) modulates these properties, enabling tailored spintronic applications .
Methodological Considerations
- Experimental Design : Use inert substrates (NaCl, graphene) and ultrahigh vacuum to prevent coalescence. AFM/STM with functionalized tips is essential for structural resolution .
- Computational Protocols : Benchmark DFT functionals (e.g., ωB97XD, B3LYP-D3) with high HF% exchange. Include dispersion corrections for supramolecular systems .
- Data Interpretation : Cross-validate AFM images with simulated structures and employ multiscale modeling (cluster → periodic) for substrate interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
